Computational Target Prediction: IKBKB Kinase Interaction Potential vs. Class-Level PDE9 Profile
While the pyrazolo[3,4-d]pyrimidin-4-one scaffold is classically associated with PDE9 inhibition (e.g., PF-04447943 with Ki = 2.8 nM for PDE9A) , computational SEA predictions for this specific compound suggest a potential shift in target profile towards IKBKB kinase [1]. The 3-nitrobenzyl substituent is predicted to direct binding away from the PDE9 active site and towards the kinase ATP-binding pocket.
| Evidence Dimension | Predicted primary target class |
|---|---|
| Target Compound Data | Predicted IKBKB interaction (SEA P-value ~53, Max Tc ~34) |
| Comparator Or Baseline | Class-level PDE9 inhibitors (e.g., PF-04447943, Ki = 2.8 nM for PDE9A) |
| Quantified Difference | Predicted target shift from PDE (class baseline) to kinase (IKBKB) for the target compound; no experimental binding data available. |
| Conditions | SEA computational prediction based on ChEMBL 20 chemogenomics data |
Why This Matters
A predicted shift in target class from PDE to kinase suggests this compound may serve a different screening purpose than generic pyrazolopyrimidinone library members.
- [1] SEA Predictions based on ChEMBL 20 for ZINC102219064. (2025). IKBKB gene target prediction. View Source
